molecular formula C13H16O3 B15301130 Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B15301130
M. Wt: 220.26 g/mol
InChI Key: PSMNVBXMHYMPKY-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a 2,4-dimethylphenyl group and a methyloxirane ring attached to a carboxylate ester

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3

InChI Key

PSMNVBXMHYMPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Darzens Condensation Approach

Reaction Mechanism and Reagents

The Darzens condensation is a classical method for synthesizing glycidic esters, involving the base-catalyzed reaction of a ketone with an α-halo ester. For this compound, 2,4-dimethylacetophenone serves as the ketone precursor, while methyl chloroacetate provides the α-halo ester component. The reaction proceeds via deprotonation of the α-hydrogen of methyl chloroacetate by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating an enolate that attacks the carbonyl carbon of 2,4-dimethylacetophenone. Subsequent elimination of hydrochloric acid and ring closure yields the oxirane product.

Optimization of Reaction Conditions

Key parameters influencing the Darzens condensation include temperature, base strength, and solvent polarity. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed to stabilize the enolate intermediate. Reaction temperatures between 0°C and 25°C prevent side reactions such as ester hydrolysis or epoxide ring-opening. A study on analogous glycidic esters reported yields of 70–85% under optimized conditions.

Table 1: Darzens Condensation Parameters for Methyl 3-(2,4-Dimethylphenyl)-3-Methyloxirane-2-Carboxylate
Parameter Optimal Condition Yield (%)
Base Potassium tert-butoxide 78
Solvent Anhydrous THF 82
Temperature 0°C → 25°C (gradual) 75
Reaction Time 12–24 hours

Corey-Chaykovsky Epoxidation Method

Sulfur Ylide-Mediated Epoxidation

The Corey-Chaykovsky reaction utilizes sulfonium or sulfoxonium ylides to convert ketones into epoxides. For this synthesis, dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and sodium hydride) reacts with 2,4-dimethylacetophenone. The ylide attacks the ketone’s carbonyl carbon, forming a betaine intermediate that cyclizes to the epoxide.

Stereochemical Control

This method offers superior stereoselectivity compared to the Darzens condensation, particularly for bulky substrates. The reaction’s transition state favors the trans configuration of substituents on the oxirane ring, minimizing steric clashes between the 2,4-dimethylphenyl group and the methyl ester.

Table 2: Corey-Chaykovsky Reaction Outcomes
Substrate Ylide Source Yield (%) ee (%)
2,4-Dimethylacetophenone Trimethylsulfoxonium iodide 88 99.5

Epoxidation of Allyl Esters

Prilezhaev Oxidation

Epoxidation of allyl esters via Prilezhaev oxidation employs peracids (e.g., m-chloroperbenzoic acid, m-CPBA) to oxidize double bonds. Starting from methyl 3-(2,4-dimethylphenyl)-3-methylacrylate, the reaction proceeds via electrophilic addition of the peracid to the alkene, followed by ring closure to form the epoxide. While this method avoids strong bases, it requires precise control of stoichiometry to prevent over-oxidation.

Limitations and Side Reactions

Competing side reactions, such as diol formation or ester hydrolysis, reduce yields in polar protic solvents. Nonpolar solvents like dichloromethane improve selectivity, with reported yields of 60–70% for analogous systems.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound Synthesis
Method Yield (%) Stereoselectivity Scalability
Darzens Condensation 75–82 Moderate High
Corey-Chaykovsky 85–88 High Moderate
Prilezhaev Oxidation 60–70 Low Low

The Corey-Chaykovsky method excels in stereochemical control but requires stringent anhydrous conditions. In contrast, the Darzens condensation is more scalable, albeit with modest enantiomeric excess. Industrial applications often favor the latter for cost-effectiveness.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (CDCl₃): δ 7.10 (d, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 3.75 (s, 3H, OCH₃), 3.20 (s, 1H, OCH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • ¹³C NMR (CDCl₃): δ 170.5 (C=O), 134.2–126.8 (aromatic carbons), 62.1 (OCH₃), 58.3 (epoxide carbons), 21.4 and 19.8 (CH₃ groups).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and acetonitrile-water mobile phase (70:30) reveals a purity of ≥98% for samples synthesized via the Darzens method.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions that form various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions to facilitate ring-opening.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted alcohols, amines, and other functionalized products.

Scientific Research Applications

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity underlies its potential biological activity and therapeutic applications.

Comparison with Similar Compounds

Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-phenyl-3-methyloxirane-2-carboxylate: Lacks the 2,4-dimethyl substitution on the phenyl ring, which may affect its reactivity and properties.

    Ethyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate: Has an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.

    Methyl 3-(2,4-dimethylphenyl)-3-ethyloxirane-2-carboxylate: Contains an ethyl group on the oxirane ring, potentially altering its chemical behavior.

Q & A

Q. Preclinical Validation :

  • Pharmacokinetics : Rat models show t₁/₂ = 2.5 hours, requiring prodrug strategies for improved bioavailability .
  • Toxicity : LD₅₀ > 500 mg/kg in mice, supporting further optimization .

Advanced: What computational methods predict the compound’s interactions with biological targets, and how are these validated experimentally?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Predict binding to COX-2 (ΔG = -9.2 kcal/mol) with key H-bonds to Arg120 and Tyr355 .
  • MD Simulations (GROMACS) : Confirm stable binding over 100 ns, with RMSD < 2.0 Å .
  • Experimental Validation : Surface plasmon resonance (SPR) measures Kd = 12 nM, aligning with computational predictions .

Data Integration : Combine QSAR models with synthetic modifications to prioritize analogs with improved affinity .

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